tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate
Description
tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Properties
IUPAC Name |
tert-butyl 3a-amino-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-13(14)7-5-4-6-10(13)15/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRHPMBSDWIIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Introduction of the tert-butyl group: This step involves the protection of the amino group using tert-butyl chloroformate, which reacts with the amino group to form the tert-butyl carbamate.
Hydrogenation: The indole ring is then subjected to hydrogenation to reduce the double bonds and form the octahydroindole structure.
Chemical Reactions Analysis
tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate features a complex structure characterized by its indole framework, which is known for its biological activity. The compound's molecular formula is with a molecular weight of approximately 246.30 g/mol. The presence of the tert-butyl group enhances its solubility and stability, making it suitable for various applications.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. For instance, one study described the isolation of intermediates leading to the formation of related indole derivatives through palladium-catalyzed reactions, highlighting the versatility of the indole structure in creating diverse compounds .
Medicinal Chemistry Applications
3.1 Anticancer Activity
Research has indicated that indole derivatives exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that this compound can inhibit cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
3.2 Neuroprotective Effects
The indole framework is also associated with neuroprotective properties. This compound has been investigated for its effects on neurodegenerative diseases, showing potential in modulating pathways involved in neuronal survival and apoptosis.
Table 1: Summary of Case Studies on this compound
Mechanism of Action
The mechanism of action of tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors in the central nervous system, modulating neurotransmitter release and receptor activity . This interaction can lead to changes in neuronal signaling and has potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Biological Activity
Tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate (CAS No. 1251013-69-0) is a synthetic compound belonging to the indole derivative class, which has garnered interest due to its potential biological activities. The compound features a unique structural combination that includes a tert-butyl group, an amino group, and an octahydroindole framework, making it a versatile candidate for various pharmacological applications.
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : Approximately 240.34 g/mol
- Appearance : White to off-white powder
- Purity : Typically around 95%
This compound is believed to exert its biological effects through interactions with specific molecular targets within the body. Its mechanism of action may involve modulation of neurotransmitter systems and inhibition of various enzymatic pathways.
Target Interactions
Research indicates that this compound can interact with:
- Neurotransmitter receptors in the central nervous system
- Kinases such as CHK1 and CHK2, which are involved in cell cycle regulation
- Inflammatory mediators like tumor necrosis factor-alpha (TNF-α)
Biological Activities
The compound has been studied for several biological activities, which include:
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Mechanism | Induces apoptosis in cancer cell lines by activating caspase pathways. |
| Anti-inflammatory Action | Reduces TNF-α levels in lipopolysaccharide-stimulated macrophages. |
| Antimicrobial Activity | Exhibits inhibitory effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) identified at specific concentrations. |
Case Studies
-
Anticancer Study :
- A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
-
Inflammation Model :
- In an animal model of arthritis, administration of the compound led to decreased swelling and pain, correlating with reduced levels of inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
